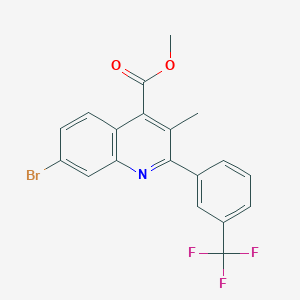
1-(6-Methoxy-2-methylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxy-2-methylpyridin-3-yl)ethanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, featuring a methoxy group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanol typically involves the reaction of 6-methoxy-2-methylpyridine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the pyridine ring, forming the ethanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sodium or potassium hydroxide, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-2-methylpyridin-3-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or amines (e.g., ammonia, methylamine) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(6-Methoxy-2-methylpyridin-3-yl)acetone or 1-(6-Methoxy-2-methylpyridin-3-yl)acetaldehyde.
Reduction: Formation of 1-(6-Methoxy-2-methylpyridin-3-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives, depending on the reagent used.
Scientific Research Applications
1-(6-Methoxy-2-methylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)ethanol: Lacks the methoxy group, resulting in different chemical properties.
1-(6-Methoxy-2-methylpyridin-3-yl)ethanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
1-(6-Methoxy-2-methylpyridin-3-yl)ethane: Lacks the hydroxyl group, resulting in different physical and chemical properties.
Uniqueness
1-(6-Methoxy-2-methylpyridin-3-yl)ethanol is unique due to the presence of both a methoxy group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(6-methoxy-2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-6-8(7(2)11)4-5-9(10-6)12-3/h4-5,7,11H,1-3H3 |
InChI Key |
SBRYRTJPJNKSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13033739.png)
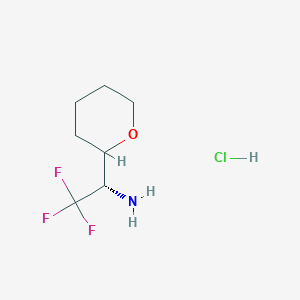
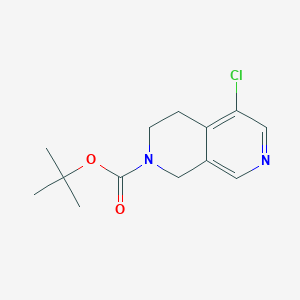
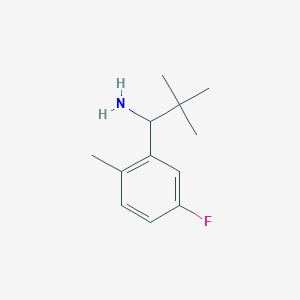
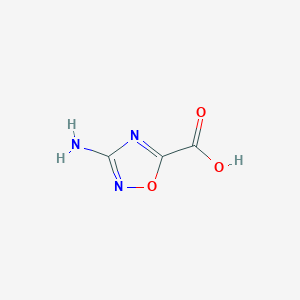


![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
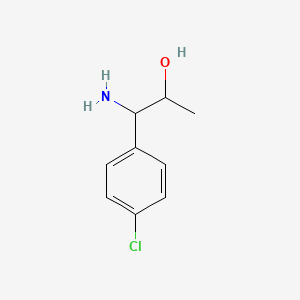
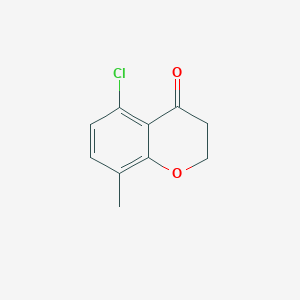
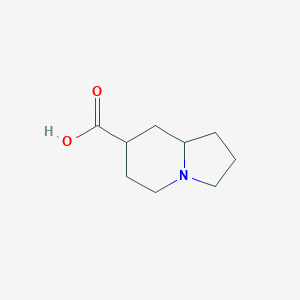
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)
